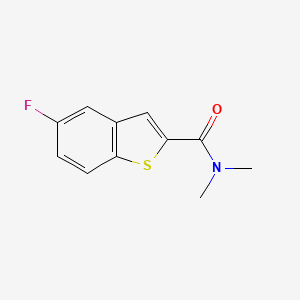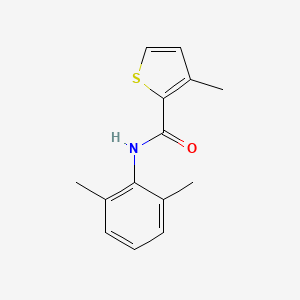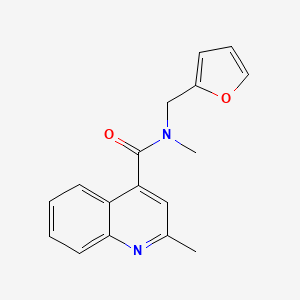
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide, also known as DMFQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMFQ belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide is not fully understood. However, it has been proposed that N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide exerts its pharmacological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in regulating inflammation and cancer cell survival. Additionally, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can suppress the activation of MAPKs, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases such as cancer, diabetes, and neurodegenerative disorders. Moreover, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins and are involved in various pathological conditions such as cancer metastasis and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Moreover, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide exhibits potent pharmacological activities at relatively low concentrations, which makes it an attractive candidate for drug development. However, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has some limitations for lab experiments. For instance, it has poor solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has not been extensively studied in animal models, which limits our understanding of its pharmacokinetics and toxicity profiles.
Zukünftige Richtungen
There are several future directions for the research on N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide and its downstream targets. Secondly, more in vivo studies are needed to evaluate the pharmacokinetics and toxicity profiles of N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide. Thirdly, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Fourthly, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can be tested in combination with other drugs to enhance its efficacy and reduce its toxicity. Lastly, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can be evaluated for its potential applications in other disease models such as neurodegenerative disorders and infectious diseases.
Synthesemethoden
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can be synthesized by reacting 2-furanmethanol with 2,4-dimethylquinoline-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation between the carboxylic acid group and the hydroxyl group of 2-furanmethanol. The resulting product is then purified by column chromatography to obtain N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antitumor properties. Several studies have reported that N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-10-15(14-7-3-4-8-16(14)18-12)17(20)19(2)11-13-6-5-9-21-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJDSNWAWXUZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

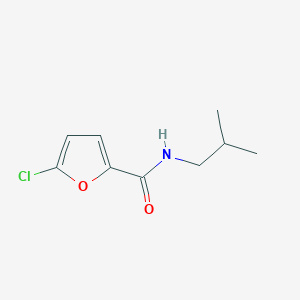
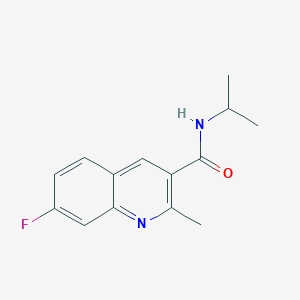
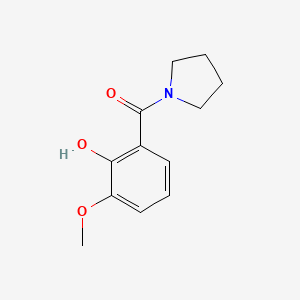


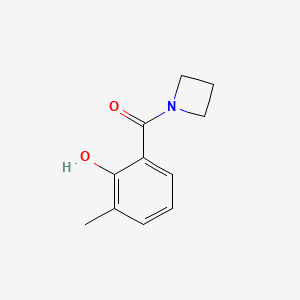


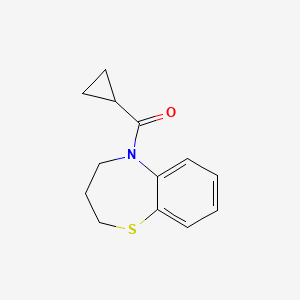

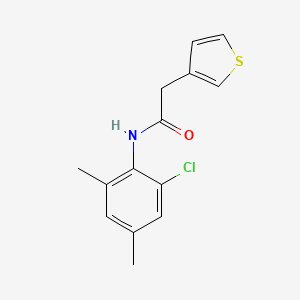
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
